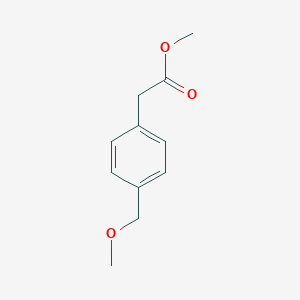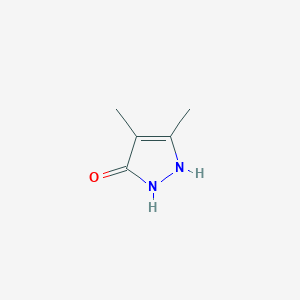
3,4-Dimethyl-1H-pyrazol-5-ol
Übersicht
Beschreibung
3,4-Dimethyl-1H-pyrazol-5-ol is a chemical compound with the molecular formula C5H8N2O . It has a molecular weight of 112.13 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves multi-component reactions . For instance, one approach involves the one-pot pseudo three-component reactions of two equivalents of 3-methyl-5-pyrazolone derivatives and one equivalent of aldehydes .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3, (H2,6,7,8) .Chemical Reactions Analysis
The chemical reactions of this compound and similar compounds can be quite diverse. For example, treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C5 .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 112.13 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Pyrazolderivate, einschließlich 3,4-Dimethyl-1H-pyrazol-5-ol, haben eine breite Palette biologischer Aktivitäten gezeigt. Sie werden auf ihr Potenzial als antimalarielle, entzündungshemmende, fiebersenkende, antimykotische, antivirale, Antidepressiva, antibakterielle, Antitumor-, antioxidative und Antifilarialmittel untersucht .
Pflanzenschutzindustrie
In der Landwirtschaft werden diese Verbindungen auf ihre Verwendung als Nitrifikationsinhibitoren (NIs) untersucht. Sie können N2O-Emissionen reduzieren und den Gehalt an NH4+ im Boden über einen längeren Zeitraum aufrechterhalten, was für nachhaltige landwirtschaftliche Praktiken entscheidend ist .
Forschung zu Leishmaniose und Malaria
Spezielle Pyrazolderivate wurden auf ihre antileishmanialen und antimalariellen Eigenschaften untersucht. Molekularsimulationsstudien wurden durchgeführt, um die potenten In-vitro-Aktivitäten dieser Verbindungen zu rechtfertigen .
Antibakterielle Studien
Die antibakterielle Aktivität von Pyrazolderivaten wurde gegen verschiedene Bakterienstämme wie Escherichia coli, Bacillus cereus, Proteus vulgaris und Staphylococcus aureus unter Verwendung von Methoden wie der Agar-Vertiefungsdiffusion getestet .
Chemische Synthese und Reaktivität
Diese Verbindungen werden auch in chemischen Syntheseprozessen eingesetzt. Sie sind beispielsweise an Studien zur Bildung von Imin-C=N-Bindungen beteiligt und wurden bei der Synthese neuer Reihen von Triazolothiadiazinderivaten verwendet .
Umweltwissenschaften
In den Umweltwissenschaften spielt die Rolle von Pyrazolderivaten als Nitrifikationsinhibitoren eine bedeutende Rolle. Sie tragen zur Reduzierung der Treibhausgasemissionen und zur Verbesserung der Stickstoffeffizienz in Böden bei .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 3,4-dimethyl-1H-pyrazol-5-ol and similar compounds could involve the design of new energetic materials . Additionally, the synthesis of structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Relevant Papers Several papers have been published on the synthesis and potential applications of this compound and similar compounds . These papers discuss various aspects such as the synthesis, therapeutic potential, chemical reactions, and molecular structure of these compounds.
Wirkmechanismus
Target of Action
3,4-dimethyl-1H-pyrazol-5-ol is a pyrazole derivative known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These pathogens can be transmitted through the bite of sandflies and mosquitoes .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Biochemical Pathways
It is known that the compound inhibits the growth of leishmania aethiopica and plasmodium berghei, thereby disrupting the life cycle of these pathogens .
Pharmacokinetics
It is known that the compound is a solid substance, insoluble in water but soluble in ethanol and methanol . This suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of leishmaniasis and malaria, which are devastating diseases affecting more than 500 million people worldwide .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy as a nitrification inhibitor in soil and pure cultures of Nitrosomonas europaea was found to be influenced by the presence of Cu2+ cations . .
Eigenschaften
IUPAC Name |
4,5-dimethyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNHTJUNZPFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



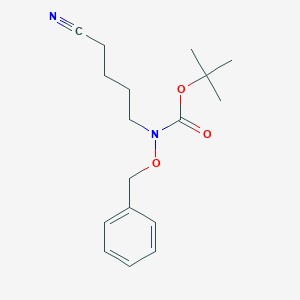
![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)
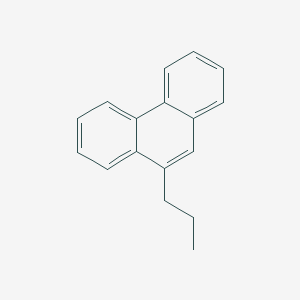

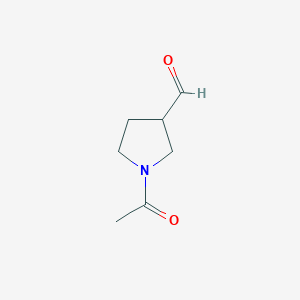

![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)
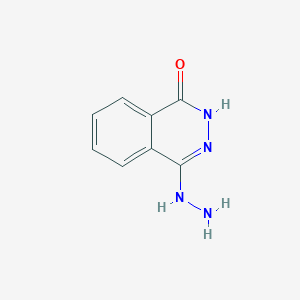
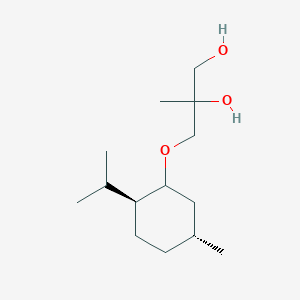
![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)

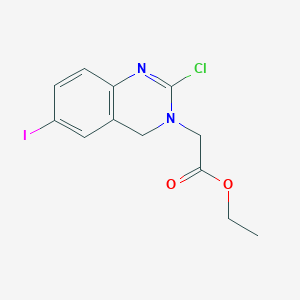
![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)
